molecular formula C7H12O B1353530 3,3-Dimethyl-2-methylene-butyraldehyde CAS No. 69060-18-0

3,3-Dimethyl-2-methylene-butyraldehyde

Cat. No.: B1353530
CAS No.: 69060-18-0
M. Wt: 112.17 g/mol
InChI Key: DHGPQZABCDXAEA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-methylene-butyraldehyde is an organic compound that belongs to the family of aldehydes. It has the molecular formula C7H12O and a molecular weight of 112.17 g/mol. This compound is characterized by the presence of a methylene group attached to a butyraldehyde backbone, making it a unique structure within its chemical family.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for preparing 3,3-dimethyl-2-methylene-butyraldehyde involves the catalytic reaction between t-butyl chloride and vinyl acetate. This reaction is conducted in the presence of a catalyst such as aluminum trichloride, p-toluene sulphonic acid, or iron trichloride. The reaction is carried out at a temperature between 100 and 110°C, yielding 1-chloro-3,3-dimethyl butyl acetate, which is then hydrolyzed and disproportionated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar catalytic processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The mixture obtained from the reaction is purified by distillation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-methylene-butyraldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2-methylene-butyraldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has potential implications for drug development.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-methylene-butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutyraldehyde: Similar in structure but lacks the methylene group.

    2-Methylbutyraldehyde: Another aldehyde with a different substitution pattern.

    Isovaleraldehyde: Structurally related but with different branching.

Uniqueness

3,3-Dimethyl-2-methylene-butyraldehyde is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3,3-dimethyl-2-methylidenebutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(5-8)7(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGPQZABCDXAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447927
Record name 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69060-18-0
Record name 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-2-methylidenebutanal
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